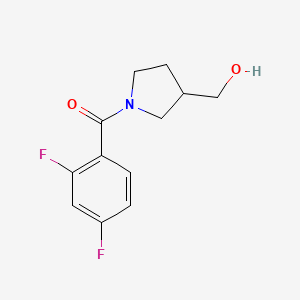

(2,4-Difluorophényl)(3-(hydroxyméthyl)pyrrolidin-1-yl)méthanone

Vue d'ensemble

Description

This molecule is a biologically important alkylaminophenol compound . The most important bonds of this molecule are chiral C–H and hydroxyl bonds .

Synthesis Analysis

The synthesis of this compound is achieved by the Petasis reaction . In one study, using an excess of MnO2, in ethyl acetate, at reflux for 4 hours, a related compound was obtained in 70% yield .Molecular Structure Analysis

The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . Phenyl(pyrrolidin-1-yl)methanone derivatives have exhibited notable bioactivity, thereby resulting in extensive investigation and reporting of numerous associated crystal structures .Chemical Reactions Analysis

The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Applications De Recherche Scientifique

Découverte de médicaments : Échafaudage pyrrolidine

Le cycle pyrrolidine, un composant central de ce composé, est un échafaudage polyvalent dans la découverte de médicaments. Il est largement utilisé par les chimistes médicinaux pour créer des composés destinés à traiter les maladies humaines en raison de sa capacité à explorer efficacement l'espace pharmacophore, à contribuer à la stéréochimie et à augmenter la couverture tridimensionnelle . Le groupe difluorophényle pourrait potentiellement améliorer la capacité de la molécule à interagir avec diverses cibles biologiques, offrant une voie vers de nouveaux composés biologiquement actifs.

Synthèse stéréosélective

La stéréogénicité du cycle pyrrolidine permet la création de différents stéréoisomères. Ce composé peut être utilisé pour étudier les effets de l'orientation spatiale des substituants sur l'activité biologique. Les chercheurs peuvent étudier comment différents stéréoisomères se lient aux protéines énantiosélectives, ce qui est crucial pour le développement de médicaments plus efficaces et ciblés .

Modulation pharmacocinétique

La modification des propriétés physicochimiques des candidats médicaments est essentielle pour optimiser les profils d'absorption, de distribution, de métabolisme, d'excrétion et de toxicité (ADME/Tox). L'introduction du groupe (2,4-difluorophényl) dans ce composé pourrait être explorée pour ses effets sur ces paramètres, conduisant potentiellement à des médicaments présentant de meilleurs profils pharmacocinétiques .

Mécanisme D'action

Target of action

They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Avantages Et Limitations Des Expériences En Laboratoire

2,4-DFPM has several advantages and limitations for laboratory experiments. On the one hand, this compound is relatively easy to synthesize, and can be used in a variety of laboratory experiments. Furthermore, this compound has been studied extensively, and its mechanism of action is well understood. On the other hand, this compound is relatively expensive, and its effects are relatively short-lived, meaning that it must be administered multiple times in order to achieve the desired results.

Orientations Futures

There are a variety of potential future directions for 2,4-DFPM. In particular, this compound could be further studied for its potential to act as a (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone agonist, and its effects on various biochemical pathways and physiological processes. Additionally, this compound could be used to study the role of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone in the development of neurological disorders, such as epilepsy, depression, and anxiety. Furthermore, this compound could be used to develop new anxiolytic drugs, or to improve existing drugs. Finally, this compound could be used to study the effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone agonists on various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Analyse Biochimique

Biochemical Properties

(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. For example, it has been found to inhibit the activity of certain kinases by competing with ATP for binding to the kinase’s active site. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under acidic or basic conditions. Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .

Metabolic Pathways

(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is essential for its metabolic conversion .

Transport and Distribution

The transport and distribution of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its biological effects .

Propriétés

IUPAC Name |

(2,4-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-9-1-2-10(11(14)5-9)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMCTLLOJGNMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

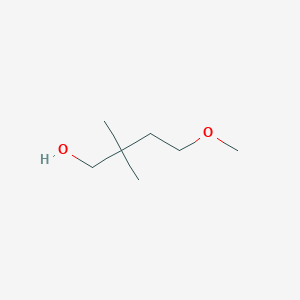

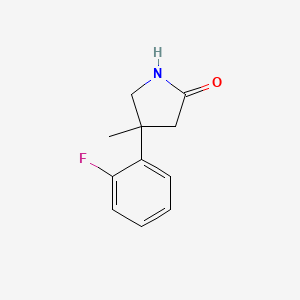

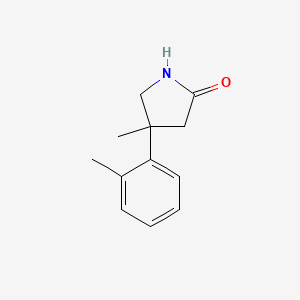

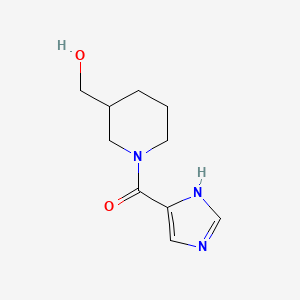

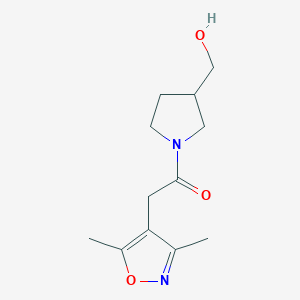

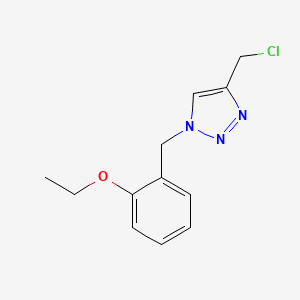

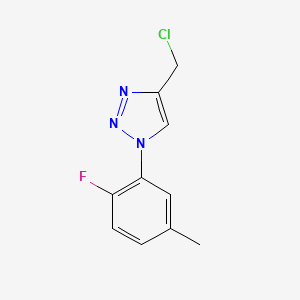

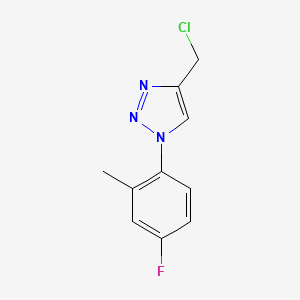

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)